(-)-Menthyl chloride
Description
(-)-Menthyl chloride (C₁₀H₁₉Cl) is a chiral monoterpene derivative synthesized from (-)-menthol, a naturally occurring alcohol in mint oils. It features three stereocenters and a chlorine substituent at the C1 position, resulting in distinct conformational behavior critical to its reactivity . Industrially, it is produced via reactions between menthol and chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), achieving yields >98% purity under optimized conditions . Its primary applications include serving as a chiral auxiliary in asymmetric synthesis and as a precursor for fragrances, pharmaceuticals, and specialty polymers .
Properties
CAS No. |
29707-60-6 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
OMLOJNNKKPNVKN-AEJSXWLSSA-N |
SMILES |
CC1CCC(C(C1)Cl)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method utilizes concentrated hydrochloric acid as the chlorinating agent and organic carboxylic acids (e.g., acetic acid, propanedioic acid) as catalysts. The reaction proceeds via an SN2 mechanism, where the carboxylic acid protonates the hydroxyl group of menthol, facilitating nucleophilic displacement by chloride. Optimal conditions include:
Performance Metrics
Data from representative examples demonstrate robust yields and stereochemical retention:
| Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) | [α]D²⁰ | Purity (%) |
|---|---|---|---|---|---|
| Acetic acid | 80 | 10 | 89.3 | -46.8 | 92.5 |
| Propanedioic acid | 150 | 3 | 88.9 | -47.1 | 91.4 |
| Pentanedioic acid | 110 | 5 | 89.1 | -47.2 | 89.8 |
Post-reaction workup involves neutralization, dichloromethane extraction, and vacuum distillation to isolate (-)-menthyl chloride. The absence of ZnCl₂ or DMF eliminates phosphoric acid or DMF-contaminated wastewater, enhancing environmental compatibility.
Thionyl Chloride (SOCl₂) Mediated Chlorination
Protocol and Stereochemical Considerations
In this approach, menthol reacts with SOCl₂ in methyl tert-butyl ether at 0°C, yielding this compound via an intermediate chlorosulfite ester. Key steps include:
-
Vigorous stirring for 2 hours post-addition
This method achieves 86% yield but requires careful temperature control to minimize racemization. Unlike the HCl/carboxylic acid method, SOCl₂ generates gaseous byproducts (SO₂, HCl), necessitating alkaline scrubbers for safe handling.
Lucas Reagent (ZnCl₂ in Concentrated HCl)
Traditional Synthesis and Rearrangement Byproducts
The classical Lucas reagent method involves heating menthol with ZnCl₂ in aqueous HCl. While historically popular, quantitative ¹H/¹³C NMR analyses reveal 18–25% rearrangement byproducts , including neomenthyl chloride (4), ψ-menthane derivatives (12, 16), and tertiary chloromenthanes (9–11). These arise via carbocation intermediates that undergo hydride shifts and Wagner-Meerwein rearrangements.
Purification Challenges
Crude product purification requires:
-
Selective solvolysis : Hydrolysis of tertiary chlorides (e.g., 9–11) in aqueous ethanol at 60°C, increasing this compound purity to 98%
-
Low-temperature crystallization : Isolation of ≥97% pure product from hexane at -20°C
TiCl₄-Catalyzed Chlorosulfite Rearrangement
Mechanism and Byproduct Profile
Menthol is first converted to menthyl chlorosulfite (3) using SOCl₂, followed by TiCl₄-catalyzed extrusion of SO₂. Despite expectations of stereoretention, this method also generates 20–22% neomenthyl chloride (4) and regioisomeric tertiary chlorides. The carbocation intermediate undergoes similar rearrangements as in the Lucas reagent method, underscoring the inherent instability of menthyl carbocations.
Improved Protocol
An optimized scalable synthesis involves:
-
Catalyst loading : 5 mol% TiCl₄
-
Reaction temperature : -10°C to 0°C
-
Workup : Rapid quenching with ice water to minimize carbocation lifetime
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(-)-Menthyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chloride ion is replaced by a nucleophile. For example, this compound can react with sodium hydroxide (NaOH) to form (-)-menthol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form menthene, an unsaturated hydrocarbon.
Oxidation and Reduction Reactions: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles like amines or thiols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Nucleophilic Substitution: (-)-Menthol, (-)-menthyl ethers, and other substituted derivatives.
Elimination: Menthene and other alkenes.
Oxidation and Reduction: Various oxidized or reduced forms of menthol derivatives.
Scientific Research Applications
Pharmaceutical Applications
(-)-Menthyl chloride has been investigated for its therapeutic properties and potential use in drug formulations. Its ability to act as a local anesthetic and its cooling sensation make it useful in topical applications.
- Case Study : Research has demonstrated that menthyl chloride can enhance the absorption of certain drugs through the skin, making it a valuable additive in transdermal drug delivery systems. For instance, studies have shown improved bioavailability of analgesics when combined with menthyl chloride .
Flavoring Agent
In the food industry, this compound is utilized for its minty flavor profile. It is commonly used in confectionery products, beverages, and oral hygiene products.
- Data Table: Applications in Food Industry
| Application | Product Type | Concentration Range |
|---|---|---|
| Flavoring | Confectionery | 0.1% - 0.5% |
| Flavoring | Beverages | 0.05% - 0.2% |
| Flavoring | Oral Hygiene Products | 0.5% - 1% |
Chemical Synthesis
This compound serves as an alkylating agent in organic synthesis, facilitating the introduction of methyl groups into various substrates.
- Example Reaction : It can be used to synthesize menthyl esters or ethers by reacting with carboxylic acids or alcohols respectively. This property is crucial for developing new materials and fine chemicals.
Research on Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurotoxic agents.
Mechanism of Action
The mechanism of action of (-)-menthyl chloride primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is governed by the presence of the chloride leaving group and the steric and electronic properties of the menthyl moiety.
Comparison with Similar Compounds
Comparison with Neomenthyl Chloride
Neomenthyl chloride, a diastereomer of (-)-menthyl chloride, differs in the stereochemistry of the C1 and C2 positions. This structural variation leads to contrasting conformational preferences and reactivity:
- E2 Elimination Reactivity : Neomenthyl chloride adopts an axial chlorine conformation, enabling rapid E2 elimination to form 3-menthene as the major product. In contrast, this compound’s equatorial chlorine hinders elimination, requiring harsher conditions .
- Synthetic Utility : Neomenthyl chloride’s axial geometry makes it a model substrate for studying anti-periplanar elimination mechanisms, whereas this compound is preferred for stereospecific substitutions .
Comparison with Menthyl Esters
Menthyl Acrylate
Menthyl acrylate, an ester derivative, is synthesized via Steglich esterification or acryloyl chloride coupling. Key distinctions include:
- Yield : Steglich esterification achieves 81% yield, outperforming traditional methods using triethylamine (TEA) and dichloromethane (DCM, 56–72% yield) .
- Applications : Used in optically active polymers for chiral separation membranes, contrasting with this compound’s role in small-molecule synthesis .
Menthyl Nicotinate
Produced via esterification of menthol and nicotinic acid, menthyl nicotinate faces synthesis challenges:
- Hazardous Reagents: Traditional routes require nicotinoyl chloride and SOCl₂, posing toxicity risks. Modern solvent-free methods achieve 79% yield but require prolonged reaction times .
- Pharmaceutical Use : Unlike this compound, it is explored for vasodilation effects, though side reactions (e.g., nicotinic acid degradation) limit scalability .
Menthyl Chloroformate
This compound, synthesized from menthol and phosgene derivatives, is employed in chiral resolutions. However, its utility is restricted by:
- Limited Efficacy: Failed to resolve racemic BINOL derivatives due to similar polarity of diastereomers .
- Purity : Commercial grades exceed 97% purity, comparable to this compound .
Data Tables
Table 2: Key Physical and Reactivity Properties
Biological Activity
(-)-Menthyl chloride, a chiral monoterpene derivative, is primarily recognized for its applications in the fragrance and flavor industry. However, its biological activity has garnered attention in various fields, including toxicology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and associated toxicological concerns.
- Chemical Formula : C10H19Cl
- CAS Number : 74-87-3
- Molecular Weight : 174.72 g/mol
The biological activity of this compound can be attributed to several mechanisms:
-
Metabolism :
- This compound is metabolized in the liver primarily via cytochrome P450 enzymes. It undergoes oxidation and conjugation with glutathione (GSH), leading to the formation of various metabolites, including formaldehyde and S-methylcysteine .
- The metabolic pathway indicates that while direct dehalogenation may occur, GSH conjugation is the principal route in vivo .
-
Neurotoxicity :
- Studies have demonstrated that exposure to this compound can lead to neurotoxic effects, particularly affecting the cerebellum. Continuous exposure has been shown to cause cerebellar degeneration in animal models at concentrations as low as 100 ppm .
- A comparative study highlighted that neurotoxic effects were more pronounced with continuous exposure compared to intermittent exposure, suggesting a dose-response relationship .
- Genotoxicity :
Toxicological Findings
The toxicological profile of this compound reveals significant health risks associated with exposure:
- Acute Toxicity :
-
Chronic Effects :
- Long-term studies have indicated an increased risk of cardiovascular diseases and certain cancers among individuals exposed to high levels of methyl chloride over extended periods. A cohort study revealed a hazard ratio of 9.35 for kidney cancer after 40 years of follow-up among exposed individuals .
Table 1: Summary of Toxicological Effects
Case Studies
Several case studies provide insight into the long-term impacts of this compound exposure:
- Fishing Vessel Incident :
- Occupational Exposure :
Q & A
Q. What are the common synthetic routes for (-)-menthyl chloride, and how can their efficiency be optimized in laboratory settings?
this compound is typically synthesized via reactions of menthol with phosphorus chlorides (e.g., PCl₃, PCl₅) or oxychlorides. For example, menthol and phosphorus trichloride in pyridine yield menthyl phosphite, which decomposes to menthyl chloride under specific conditions . Optimization involves controlling reaction temperature (e.g., 240°C for vacuum decomposition), stoichiometric ratios, and catalysts (e.g., pyridine to neutralize HCl byproducts). Purity can be enhanced by fractional distillation or recrystallization, monitored via thin-layer chromatography (TLC).
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional groups.
- Optical Rotation : Measure [α] to verify enantiomeric purity, as this compound has a distinct optical activity .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile byproducts.
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 86°C for menthyl phosphate intermediates) . Detailed experimental protocols should be documented to ensure reproducibility, per academic journal standards .
Q. How should researchers safely handle this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if symptoms persist .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How do steric and electronic effects influence the stereochemical outcomes of this compound synthesis and its subsequent reactions?
The bulky menthyl group directs reactions via steric hindrance. For example, in E2 elimination with sodium ethoxide, the β-hydrogen anti to the chloride is preferentially abstracted, yielding a single alkene product (menthene) due to the rigid cyclohexane ring preventing alternative transition states . Computational studies (e.g., molecular mechanics) can model these effects, guiding predictions of regioselectivity in derivatization .
Q. What mechanistic insights explain the exclusive formation of menthene during the dehydrohalogenation of this compound?
The reaction follows an E2 mechanism where sodium ethoxide acts as a base. The chair conformation of menthyl chloride positions the chloride axial, allowing β-hydrogen elimination exclusively from the trans-diaxial position. This geometric constraint prevents competing pathways, ensuring a single product . Kinetic isotope effects or Hammett studies could further validate the mechanism .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, optical rotation) for this compound derivatives?
- Reproducibility Checks : Replicate experiments using identical conditions and raw materials.
- Advanced Characterization : Employ X-ray crystallography to resolve structural ambiguities.
- Systematic Reviews : Analyze historical data for trends (e.g., purity standards, instrumentation differences) using tools like systematic evidence mapping (SEM) .
Q. What methodologies ensure reproducibility in this compound synthesis and derivatization studies?
- Detailed Protocols : Include exact reagent grades, reaction times, and purification steps (e.g., "menthol (99%) and PCl₃ in dry pyridine under N₂").
- Supplementary Data : Provide NMR spectra, chromatograms, and crystallographic data in supporting information .
- Peer Validation : Collaborate with independent labs to cross-verify results .
Q. How can computational chemistry complement experimental data to predict this compound’s reactivity and stability?
Density Functional Theory (DFT) calculations can model transition states for elimination or substitution reactions, while molecular dynamics simulations assess conformational stability. For example, predicting the activation energy for menthene formation aligns with experimental kinetic data .
Data Presentation and Analysis
Q. What are the best practices for presenting raw and processed data in this compound research?
- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR peak lists) with metadata (instrument model, solvent) .
- Processed Data : Use tables/graphs in the main text (e.g., yield vs. temperature plots) .
- Uncertainty Analysis : Report standard deviations for triplicate experiments and discuss systematic errors .
Q. How should researchers address ethical considerations when publishing this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
